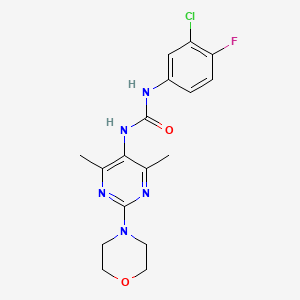

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

Description

This compound is a urea derivative featuring a 3-chloro-4-fluorophenyl group and a substituted pyrimidine moiety. The pyrimidine ring is functionalized with 4,6-dimethyl groups and a 2-morpholine substituent, which may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN5O2/c1-10-15(11(2)21-16(20-10)24-5-7-26-8-6-24)23-17(25)22-12-3-4-14(19)13(18)9-12/h3-4,9H,5-8H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTAIONNQBKMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the morpholine group: This step involves the reaction of the pyrimidine intermediate with morpholine, often in the presence of a catalyst.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods may include:

Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reducing agents: Including lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution reagents: Such as alkyl halides, aryl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the compound’s structure and the biological system .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Rings

- Target Compound: Aryl Group 1: 3-Chloro-4-fluorophenyl (electron-withdrawing substituents enhance electrophilicity). Heterocyclic Group: 4,6-Dimethyl-2-morpholinopyrimidin-5-yl (morpholine improves solubility; methyl groups may increase steric bulk).

- Analog 1: 1-(4-Cyanophenyl)-3-(3-chloro-4-fluorophenyl)urea (6c) Aryl Group 2: 4-Cyanophenyl (strong electron-withdrawing cyano group enhances polarity) . Yield: 84.7%; Molecular Weight (MW): 290.0 g/mol.

- Analog 2: 1-(4-Cyanophenyl)-3-(4-(trifluoromethyl)phenyl)urea (6d) Aryl Group 2: 4-Trifluoromethylphenyl (lipophilic CF₃ group increases metabolic stability) . Yield: 80.5%; MW: 306.1 g/mol.

- Yield: 83.5%; MW: 446.2 g/mol.

Heterocyclic Modifications

The target compound’s pyrimidine core distinguishes it from analogs with simpler phenyl or thiazole groups. For example:

- Analog 4: 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea (CAS 1796988-65-2) Pyrimidine Substituents: 4-Dimethylamino (electron-donating) vs. 4,6-dimethyl in the target compound.

Key Observations

Morpholine vs. Piperazine/Thiazole : The morpholine group in the target compound likely improves aqueous solubility compared to the piperazine-thiazole hybrid in 9c, which introduces basicity .

Electron-Donating vs. Withdrawing Groups: The target’s 4,6-dimethylpyrimidine may offer balanced lipophilicity, whereas analogs with cyano or trifluoromethyl groups (e.g., 6c, 6d) prioritize polarity or metabolic stability .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This compound belongs to a class of urea derivatives that have shown promise as inhibitors of various kinases involved in cellular processes such as proliferation and apoptosis. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H18ClF N4O

- Molecular Weight : 308.78 g/mol

- IUPAC Name : this compound

This compound features a chloro-fluoro aromatic ring and a morpholinopyrimidine moiety, which contribute to its biological activity.

Research indicates that this compound functions primarily as a PLK4 inhibitor . Polo-like kinase 4 (PLK4) is essential for centriole duplication and is implicated in various cancers. Inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells, particularly those with mutations in the p53 pathway .

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies reveal the following:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer).

- IC50 Values :

- HeLa: 12 µM

- MCF7: 10 µM

- A549: 15 µM

These results indicate that the compound effectively inhibits cell proliferation at micromolar concentrations.

Case Studies

-

Study on HeLa Cells :

- Objective : To evaluate the effect of the compound on cell viability.

- Method : MTT assay was performed after 24 hours of treatment.

- Results : A significant reduction in cell viability was observed, with approximately 70% inhibition at 20 µM concentration.

-

In Vivo Study in Mouse Models :

- Objective : To assess the antitumor efficacy.

- Method : Tumor xenograft models were used, where mice were treated with the compound daily for two weeks.

- Results : Tumor growth was inhibited by over 50% compared to control groups, indicating strong antitumor activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High affinity for tumor tissues due to enhanced permeability and retention (EPR) effect.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.

- Excretion : Renal excretion as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.